molecular formula C19H14N2O5 B4946272 (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one

(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B4946272
M. Wt: 350.3 g/mol
InChI Key: YXJRJDKXLTYOKO-VBKFSLOCSA-N
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Description

(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a prop-2-en-1-yloxy group, and a dihydro-1,2-oxazol-5-one ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one typically involves multiple steps, including the formation of the oxazolone ring and the introduction of the nitrophenyl and prop-2-en-1-yloxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve continuous-flow reactors and optimization of reaction parameters to achieve efficient large-scale synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate the reactions. .

Scientific Research Applications

(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but studies suggest that it may interfere with cellular signaling processes and enzyme functions .

Comparison with Similar Compounds

Similar compounds to (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one include other oxazolone derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but differ in their substituents and overall reactivity. For example, dichloroanilines are similar in that they contain an aniline ring with chlorine substitutions, but they differ significantly in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

IUPAC Name

(4Z)-3-(3-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-2-10-25-17-9-4-3-6-13(17)12-16-18(20-26-19(16)22)14-7-5-8-15(11-14)21(23)24/h2-9,11-12H,1,10H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJRJDKXLTYOKO-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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